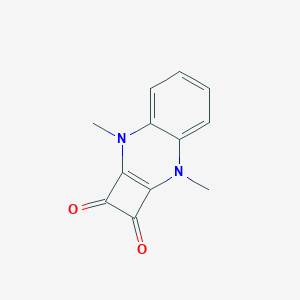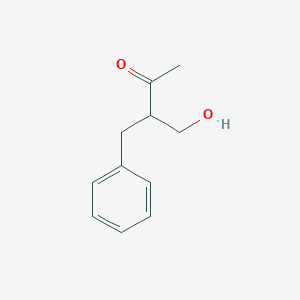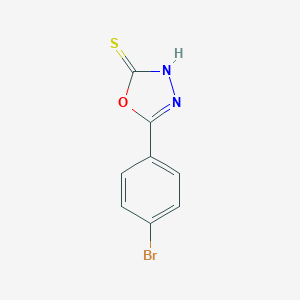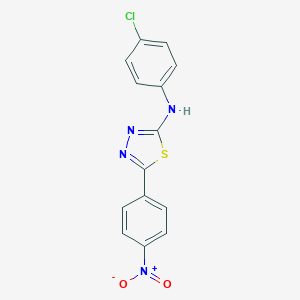
4-(4-Chloroanilino)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as an immunosuppressive agent. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
Synthesis Methods : 4-(4-Chloroanilino)-3-pyridinesulfonamide has been synthesized through various methods. Pei (2002) investigated sulfonation, chlorination, and amination reactions, aiming to save reaction time and simplify procedures, achieving an overall yield of 41% (Pei, 2002). Zhang De-jun (2006) improved the processes of chlorization, condensation, and purification, attaining a total yield of 75% (Zhang De-jun, 2006).
Crystal and Molecular Structures : Zhou et al. (2015) synthesized R- and S-isomers of a related compound, studied their crystal structures, and explored their stereochemistry through various methods. This study also provided insights into the binding modes of the isomers (Zhou et al., 2015). Akiri et al. (2012) conducted a systematic structural study of pyridinesulfonic acid and pyridinesulfonamide functional groups, discussing their hydrogen bonding and molecular packing, crucial for polymorph screening in drug development (Akiri et al., 2012).
Applications in Drug Development and Anticancer Activity
Carbonic Anhydrase Inhibition : Brzozowski et al. (2010) synthesized a series of novel 4-substituted-3-pyridinesulfonamides and investigated their inhibition of various carbonic anhydrase isoforms, crucial for drug development targeting specific diseases (Brzozowski et al., 2010). Szafrański and Sławiński (2015) synthesized novel compounds with potential anticancer activity, demonstrating the versatility of 4-(4-Chloroanilino)-3-pyridinesulfonamide derivatives in developing treatments for various cancers (Szafrański & Sławiński, 2015).
Herbicidal Activities : Ma et al. (2008) synthesized and screened 4-monosubstituted pyrimidine pyridyl sulfonylureas for herbicidal activities, showcasing the compound's potential in agricultural applications (Ma et al., 2008).
Propiedades
Número CAS |
56175-92-9 |
|---|---|
Nombre del producto |
4-(4-Chloroanilino)-3-pyridinesulfonamide |
Fórmula molecular |
C11H10ClN3O2S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-1-3-9(4-2-8)15-10-5-6-14-7-11(10)18(13,16)17/h1-7H,(H,14,15)(H2,13,16,17) |
Clave InChI |
DYKKJJAURORKBH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Otros números CAS |
56175-92-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



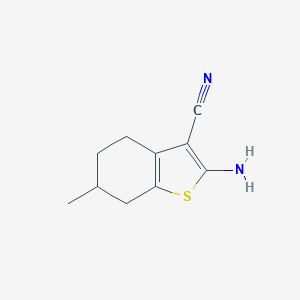
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
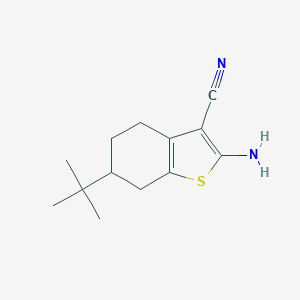
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
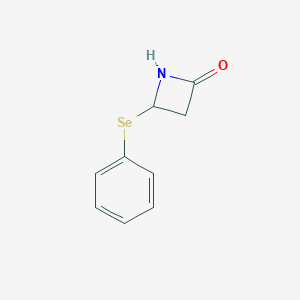
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
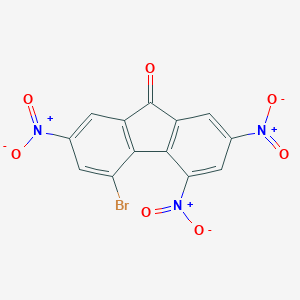
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
